molecular formula C6H5N5O B6602723 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one CAS No. 67678-79-9

7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one

Cat. No.: B6602723
CAS No.: 67678-79-9
M. Wt: 163.14 g/mol
InChI Key: VQMMXXYJSUBHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidodiazepinone core structure, which is closely related to the biologically important pyrimidopyrimidine and quinazoline scaffolds . These scaffolds are recognized for their ability to interact with the ATP-binding pockets of various kinase targets, making them a valuable framework for developing enzyme inhibitors . Researchers can leverage this compound as a key synthetic intermediate for constructing more complex molecules. Its structure is amenable to further functionalization, allowing for the generation of diverse chemical libraries for biological screening . The 7-amino group, in particular, serves as a versatile handle for introducing various substituents, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . The broader chemical class to which this compound belongs has demonstrated a wide range of pharmacological activities in scientific literature. Pyrimido[4,5-d]pyrimidine derivatives have been investigated as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and are being explored for their anti-proliferative properties in oncology research . Furthermore, recent studies highlight that 4,7-disubstituted pyrimido[4,5-d]pyrimidines exhibit remarkable efficacy against human coronaviruses, including HCoV-229E, positioning them as promising candidates for the development of broad-spectrum antiviral agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should handle this material according to good laboratory practices and all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6H-pyrimido[4,5-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-6-8-1-3-4(11-6)9-2-10-5(3)12/h1-2H,(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMMXXYJSUBHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NC2=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 7 Amino 3h,4h Pyrimido 4,5 D 1 2 Diazin 4 One and Its Analogues

Advanced Synthetic Pathways and Approaches

The construction of the pyrimido[4,5-d]pyrimidine (B13093195) core, the foundational structure for 7-amino-3H,4H-pyrimido[4,5-d] researchgate.netnih.govdiazin-4-one, is achieved through several advanced synthetic routes. These pathways are designed for efficiency, high yields, and the ability to introduce a wide range of functional groups.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex heterocyclic systems like pyrimido[4,5-d]pyrimidines in a single step from three or more starting materials. nih.gov This approach is valued for its operational simplicity, high atom economy, and reduced reaction times. nih.gov

A common MCR strategy involves the condensation of a barbituric acid or thiobarbituric acid derivative, an aldehyde, and a source of ammonia (B1221849) or amine, such as urea (B33335), thiourea, or guanidine. researchgate.netmdpi.comatmiyauni.ac.in For instance, an efficient one-pot, three-component synthesis of 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives has been achieved by reacting barbituric acid, thiourea, and an aromatic aldehyde in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net Similarly, green synthetic approaches using microwave irradiation and water as a solvent have been developed, employing iodine as a catalyst for the reaction between 2-thiobarbituric acid, guanidine, and various aldehydes. atmiyauni.ac.in

Biginelli-like reactions represent another key MCR pathway. Substituted pyrimido[4,5-d]pyrimidinones can be synthesized through a three-component tandem annulation of arylglyoxalmonohydrates with 1,3-dimethylbarbituric acid and thiourea, catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or L-proline. mdpi.com The versatility of MCRs allows for the creation of diverse libraries of pyrimido[4,5-d]pyrimidine analogues for further investigation. researchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrimido[4,5-d]pyrimidine Synthesis
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeReference
Barbituric acidThioureaAromatic aldehydeCeric Ammonium Nitrate (CAN), Water5-aryl-7-thioxo-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones researchgate.net
2-Thiobarbituric acidGuanidineAldehyde derivativesIodine, Microwave, WaterHexahydropyrimido[4,5-d]pyrimidine-4(1H)-ones atmiyauni.ac.in
1,3-Dimethylbarbituric acidArylglyoxalmonohydratesThioureaDABCO or L-prolineSubstituted pyrimido[4,5-d]pyrimidinones mdpi.com
6-Amino-1,3-dimethyluracil (B104193)DimedoneAldehydeTrityl chloridePyrimido[4,5-b]quinolines (analogue) nih.gov

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions are fundamental in forming the second ring of the pyrimido[4,5-d]pyrimidine system, typically by building upon a pre-existing pyrimidine (B1678525) ring. These methods involve the intramolecular or intermolecular condensation between two functional groups to form a new heterocyclic ring.

One notable strategy is the [3+3] annulation, where two three-atom fragments are combined. An effective synthesis of pyrimidine derivatives has been reported through a copper-catalyzed [3+3] annulation of amidines with saturated ketones. nih.gov This process proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield the final pyrimidine structure. nih.gov Another approach involves the cyclocondensation of 1,3-dielectrophiles with hydrazines, a classic method known as the Knorr synthesis, which can be adapted for multicomponent syntheses of related heterocyclic systems like pyrazoles. beilstein-journals.org

Inverse electron demand Diels-Alder (IEDDA) reactions also provide a pathway to highly functionalized pyrimidines. This involves the reaction of electron-deficient 1,3,5-triazines with electron-deficient ketones or aldehydes, which, after a retro-Diels-Alder step, yields the pyrimidine ring. nih.gov

Derivatization of Pre-formed Heterocyclic Cores

Once the core pyrimido[4,5-d]pyrimidine structure is formed, further derivatization allows for the introduction of specific substituents, including the key 7-amino group. A general synthetic route for preparing 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones starts from 1,3-disubstituted 6-amino uracils. nih.govnih.gov

The key step in this sequence is a hydrazine-induced cyclization. The 6-amino uracil (B121893) is first acylated. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) induces cyclization to form the fused pyrimidine ring, yielding a pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione intermediate. nih.govresearchgate.net This intermediate can then be further modified. By carefully selecting the starting uracils, acylation reagents, and alkylation reagents, substituents at the N-1, N-3, C-5, and C-7 positions can be systematically varied. nih.govnih.gov This method provides a powerful tool for creating a structurally diverse set of compounds for biological evaluation. nih.gov Solid-phase synthesis techniques have also been developed to efficiently produce libraries of structurally diverse pyrimido[4,5-d]pyrimidines. nih.gov

Precursor Design and Chemical Transformations

The choice of starting materials is critical to the successful synthesis of 7-amino-3H,4H-pyrimido[4,5-d] researchgate.netnih.govdiazin-4-one and its analogues. The design of precursors with appropriate functional groups dictates the cyclization strategy and the final substitution pattern of the heterocyclic core.

Utilization of Pyrimidine and Diazine Intermediates

The most common precursors for constructing the pyrimido[4,5-d]pyrimidine scaffold are functionalized pyrimidines, particularly 6-aminouracil (B15529) derivatives. nih.govresearchgate.net 6-Aminouracils are versatile intermediates because they possess two nucleophilic centers: the exocyclic amino group and the C-5 position of the pyrimidine ring. researchgate.net This dual reactivity allows them to react with various electrophiles to build the second ring.

For example, the reaction of 6-amino-1,3-dimethyluracil with primary aromatic amines and aldehydes in a 1:1:2 molar ratio leads directly to the formation of the pyrimido[4,5-d]pyrimidine ring system. researchgate.net Another well-established route involves the initial reaction at the C-5 position. For instance, 6-aminouracil can be reacted with ethyl chloroformate to form an ester at the C-5 position. nih.gov This intermediate is then acylated at the amino group, followed by a hydrazine-induced cyclization to complete the fused ring system. nih.govnih.gov This stepwise approach provides excellent control over the substitution pattern of the final product.

Role of Substituted Anilines and Amines in Ring Closure

Substituted anilines and other primary amines play a crucial role as nitrogen-containing synthons in the construction of the fused heterocyclic system. They can be incorporated into the final structure through multicomponent reactions or stepwise cyclizations.

In several MCRs, anilines or other amines act as one of the key building blocks. A three-component, one-pot reaction of barbituric acid, an aldehyde, and an aniline (B41778) can be used to synthesize functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, an analogous fused system. nih.gov This method is advantageous as it uses commercially available anilines to introduce a variety of substituents onto the benzene (B151609) portion of the fused ring. nih.gov Similarly, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde (B43269) is a direct route to the pyrimido[4,5-d]pyrimidine core. researchgate.net The amine nitrogen atom becomes part of the newly formed heterocyclic ring, demonstrating its essential role in the ring closure event.

Table 2: List of Chemical Compounds Mentioned
Compound Name
7-amino-3H,4H-pyrimido[4,5-d] researchgate.netnih.govdiazin-4-one
Pyrimido[4,5-d]pyrimidine
Barbituric acid
Thiourea
Ceric ammonium nitrate
5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione
2-Thiobarbituric acid
Guanidine
Iodine
Hexahydropyrimido[4,5-d]pyrimidine-4(1H)-one
Arylglyoxalmonohydrate
1,3-Dimethylbarbituric acid
1,4-diazabicyclo[2.2.2]octane (DABCO)
L-proline
Dimedone
6-Amino-1,3-dimethyluracil
Trityl chloride
Pyrimido[4,5-b]quinoline
Amidine
1,3,5-triazine
6-Aminouracil
Hydrazine
Pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Ethyl chloroformate
Aniline

Optimization of Reaction Conditions for Yield and Selectivity

The efficient synthesis of pyrimido[4,5-d]pyrimidine systems is contingent upon the careful optimization of reaction conditions to maximize yield and ensure regioselectivity. Researchers have explored various parameters, including catalysts, reaction media, and energy sources, to enhance synthetic outcomes.

A notable strategy involves the use of catalysts to improve reaction efficiency. For instance, iodine has been employed as an effective catalyst in the synthesis of pyrimido[4,5-d]pyrimidine derivatives. researchgate.net The application of green chemistry principles has also led to the development of time-efficient microwave-assisted methods, which can significantly reduce reaction times and improve yields. atmiyauni.ac.in One study reported a one-step green synthesis using an iodine catalyst and microwave irradiation in water, highlighting a move towards more sustainable synthetic protocols. atmiyauni.ac.in

The choice of reactants and their molar ratios is also critical. In multicomponent reactions, which are often used to construct these complex heterocyclic systems, the precise ratio of starting materials like aminopyrimidines, aldehydes, and amines can dictate the success of the reaction. researchgate.net For example, one approach detailed the reaction of 6-amino-1,3-dimethyluracil with primary aromatic amines and aldehydes in a 1:1:2 molar ratio to yield the desired pyrimidopyrimidine core. researchgate.net

Table 1: Comparison of Synthetic Methodologies and Yields
MethodologyKey ConditionsReported YieldReference
Multi-step Synthesis6 steps, conventional heating4-7% (overall) nih.gov
Microwave-Assisted SynthesisMicrowave irradiation, I2 catalyst, waterNot specified, but described as "high" atmiyauni.ac.in
Multicomponent Reaction1:1:2 molar ratio of reactantsGood to moderate researchgate.net
Thermal/Microwave-Assisted CondensationEtOH, thermal or microwave heatingImpressive yields researchgate.net

Elucidation of Reaction Mechanisms in the Synthesis of Pyrimido[4,5-d]researchgate.netnih.govdiazin-4-one Systems

Understanding the reaction mechanisms for the formation of pyrimido[4,5-d]diazine systems is essential for optimizing existing synthetic routes and designing new ones. The construction of this fused heterocyclic core typically involves a sequence of classical organic reactions. Mechanistic proposals are often derived from theoretical studies on related scaffolds and experimental evidence. nih.gov

The formation of related fused pyrimidines, such as pyrido[2,3-d]pyrimidines, often proceeds through a series of steps that may include Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. nih.gov A proposed mechanism for a one-pot, three-component reaction to form a related pyrimido[5,4-e] researchgate.netnih.govoxazine dione (B5365651) involves an initial Knoevenagel condensation between thiobarbituric acid and an aryl glyoxal. researchgate.net This is followed by a Michael addition of N-methyl urea to the resulting intermediate, which then undergoes intramolecular cyclization to form the final product. researchgate.net This sequence provides a plausible model for the assembly of the pyrimido[4,5-d]pyrimidine core from appropriate precursors.

Computational Studies on Reaction Pathways and Energy Barriers

Computational chemistry offers powerful tools for elucidating complex reaction mechanisms, identifying transition states, and calculating energy barriers. While specific computational studies on 7-amino-3H,4H-pyrimido[4,5-d] researchgate.netnih.govdiazin-4-one are not extensively detailed in public literature, theoretical investigations on analogous systems provide significant insights. researchgate.net

Investigation of Intermediates and Transition States

The identification of reaction intermediates is crucial for confirming proposed mechanistic pathways. In multi-step syntheses, intermediates are sometimes stable enough to be isolated or are carried forward to the next step without purification. For example, in a six-step synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, a crude 6-amino-pyrimido[4,5-d]pyrimidine-trione intermediate was formed and used directly in the subsequent reaction. nih.gov

In other cases, intermediates are transient and can only be inferred or trapped. The synthesis of 7-aminooxazolo[5,4-d]pyrimidines is suggested to proceed through an unstable amidine intermediate. mdpi.com This intermediate is formed by the nucleophilic addition of an amine to a cyano group, which then rapidly cyclizes to yield the final fused heterocyclic product. mdpi.com Similarly, mechanistic proposals for related multicomponent reactions identify specific intermediates resulting from initial condensation and addition steps prior to the final ring-closing cyclization. researchgate.net The theoretical investigation into pyrido[2,3-d]pyrimidine (B1209978) formation has also mapped out the structures of various intermediates and transition states along the entire reaction coordinate. nih.gov

Functionalization and Derivatization Strategies

The functionalization and derivatization of the pyrimido[4,5-d]pyrimidine scaffold are key to exploring its chemical space and developing analogues with tailored properties. Strategies have been developed to selectively introduce or modify substituents at various positions on the heterocyclic core.

Introduction and Modification of the Amino Group at Position 7

The amino group at position 7 is a common site for functionalization. The introduction of this group can be achieved through the reaction of a suitable precursor with a variety of primary or secondary amines. mdpi.com This approach allows for the synthesis of a series of analogues with diverse substituents on the 7-amino moiety. For instance, derivatives bearing lipophilic chains, such as 7-N-pentyl and 7-(N,N-dimethylamino)propyl groups, have been synthesized to study structure-activity relationships. mdpi.com

The nature of the nitrogen atom at this position can also be varied, with both secondary and tertiary amines being incorporated into the final structure. nih.gov The presence of an exocyclic secondary nitrogen at position 7 has been noted as a potentially important structural feature in certain contexts. nih.gov

Alkylation and Arylation at Nitrogen and Carbon Positions

A variety of synthetic methods allow for the selective alkylation and arylation at both nitrogen and carbon atoms of the pyrimido[4,5-d]pyrimidine ring system. A general route for preparing 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones demonstrates the high degree of possible substitution. nih.govnih.gov By carefully selecting the starting 1,3-disubstituted 6-amino uracils, as well as the subsequent acylation and alkylation reagents, a diverse set of compounds with different substituents at the N-1, N-3, C-5, and C-7 positions can be accessed. nih.govnih.gov

Modern cross-coupling reactions are powerful tools for arylation. For the functionalization of the analogous C4 position in pyrido[2,3-d]pyrimidin-7(8H)-ones, the Buchwald–Hartwig cross-coupling reaction has been effectively used for N-arylation. mdpi.com This palladium-catalyzed reaction enables the formation of C-N bonds between the heterocyclic core and various aryl amines. mdpi.com Similar strategies, including Suzuki-Miyaura cross-coupling, are employed in the synthesis of related fused pyrimidine systems, allowing for the introduction of aryl and heteroaryl groups at specific carbon positions. benthamscience.com

Table 2: Examples of Functionalization at Various Positions
PositionType of FunctionalizationExample Reagents/ReactionsReference
N-1, N-3AlkylationSelection of substituted 6-aminouracils nih.govnih.gov
C-5Acylation/AlkylationUse of various acylation and alkylation reagents nih.govnih.gov
C-7AminationReaction with primary/secondary amines (e.g., N,N-dimethylpropane-1,3-diamine) mdpi.com
C-4 (analogue)N-ArylationBuchwald–Hartwig cross-coupling mdpi.com

Regioselective Synthesis of Isomeric Derivatives

The regioselective synthesis of fused pyrimidine derivatives is crucial for controlling the precise placement of substituents, which in turn dictates the molecule's biological and chemical properties. While specific methods for 7-amino-3H,4H-pyrimido[4,5-d] researchgate.netconicet.gov.ardiazin-4-one are not extensively documented, the principles of regioselectivity can be understood from the synthesis of related pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine (B1612823) cores.

A key strategy involves the sequential functionalization of a pre-existing pyrimidine ring. For instance, in the synthesis of substituted pyrimido[5,4-d]pyrimidine-2,4,6,8(1H,3H,5H,7H)-tetraones, regioselectivity is achieved through controlled alkylation and urea-mediated cyclization reactions. researchgate.net The choice of starting material, such as 1,3-disubstituted 6-aminouracils, provides a foundational framework where subsequent reactions can be directed to specific nitrogen or carbon atoms. nih.gov

Another approach employs multi-component reactions where the inherent reactivity of the starting materials guides the regioselective formation of the final heterocyclic system. The reaction conditions, including catalysts and solvents, play a pivotal role in favoring one isomeric product over others. For example, a palladium-catalyzed cascade reaction has been successfully used for the simultaneous formation of a pyrimidinedione ring and the functionalization of the N3 position with complete regiochemical control. researchgate.net The intermolecular heterocyclization of precursors like 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with a suitable binucleophile represents another effective method for achieving regioselectivity under mild conditions. researchgate.net These methodologies highlight the importance of precursor design and reaction engineering in the regioselective synthesis of complex heterocyclic systems analogous to 7-amino-3H,4H-pyrimido[4,5-d] researchgate.netconicet.gov.ardiazin-4-one.

Advanced Spectroscopic and Structural Characterization Methodologies for Synthetic Products

The structural elucidation of newly synthesized compounds is fundamental to confirming their identity and purity. A combination of spectroscopic and crystallographic techniques is typically employed for the unambiguous characterization of complex heterocyclic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the characterization of fused pyrimidine derivatives, ¹H NMR is used to identify the number and connectivity of protons. For example, in pyrimido[4,5-e]tetrazolo[5,1-b] researchgate.netconicet.gov.arnih.govthiadiazine derivatives, the ¹H NMR spectrum showed a distinct singlet for the amino group (NH₂) protons around δ 7.12 ppm, which disappeared upon D₂O exchange, and a sharp singlet at δ 8.67 ppm corresponding to the hydrogen on the pyrimidine core, confirming the selective substitution at the C-4 position. researchgate.net For pyrazolo[3,4-d]pyrimidine derivatives, aromatic protons typically appear as multiplets in the downfield region, while protons of alkyl substituents are observed in the upfield region, with their splitting patterns and coupling constants revealing adjacent proton relationships. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In triazine-based pyrimido[4,5-b] researchgate.netnih.govdiazepines, the signals for the carbon atoms of the diazepine (B8756704) ring were observed at approximately 38.2 ppm and 57.0 ppm, providing clear evidence for the formation of the seven-membered ring. mdpi.com The chemical shifts of carbonyl carbons and carbons in aromatic rings are particularly diagnostic, appearing at the lower field end of the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Analogous Fused Pyrimidine Systems

Proton TypeCompound ClassApproximate Chemical Shift (δ, ppm)Reference
Pyrimidine-HPyrimidotetrazolothiadiazine8.67 (singlet) researchgate.net
NH₂Pyrimidotetrazolothiadiazine7.12 (singlet) researchgate.net
Aromatic-HPyrazolo[3,4-d]pyrimidine7.30 - 8.50 (multiplets) mdpi.com
CH₃Pyrazolo[3,4-d]pyrimidine2.50 - 3.80 (singlets) mdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

For heterocyclic compounds containing amide and amine functionalities, such as analogues of 7-amino-3H,4H-pyrimido[4,5-d] researchgate.netconicet.gov.ardiazin-4-one, characteristic absorption bands are observed. The N-H stretching vibrations of amino groups typically appear in the region of 3300-3500 cm⁻¹. Carbonyl (C=O) stretching vibrations of the pyrimidone ring are strong and sharp, usually found in the 1650-1700 cm⁻¹ range. The C=N and C=C stretching vibrations within the fused aromatic rings are observed between 1400 and 1650 cm⁻¹. For instance, in the synthesis of pyrimido[4,5-e] researchgate.netconicet.gov.aroxazine dione derivatives, the structures were confirmed by characteristic FT-IR absorption bands corresponding to these functional groups. researchgate.net

Table 2: Typical IR Absorption Frequencies for Functional Groups in Fused Pyrimidine Analogues

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Amide/Lactam (C=O)Stretching1650 - 1700
Aromatic C=N / C=CStretching1400 - 1650
Aliphatic C-HStretching2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

In the analysis of fused pyrimidine systems, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For example, studies on 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones using electron impact (EI) mass spectrometry revealed characteristic fragmentation pathways, including retro-Diels-Alder reactions in both the pyrimidine and pyridazine (B1198779) rings. growingscience.com Such reactions lead to the loss of neutral molecules like HNCO or HCN, resulting in predictable fragment ions that help to piece together the molecular structure. growingscience.com The isotopic profile of the molecular ion can also confirm the presence of elements like chlorine or bromine. mdpi.com

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 7-amino-3H,4H-pyrimido[4,5-d] researchgate.netconicet.gov.ardiazin-4-one is not available, data from closely related structures, such as pyrazolo[3,4-d]pyrimidines, offer significant insights. mdpi.com X-ray analysis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one revealed a nearly flat molecular structure, with a small dihedral angle between the pyrazole (B372694) and pyrimidine rings. mdpi.com In contrast, the introduction of a bulky propargyl group at the N5 position caused the dihydropyrimidine (B8664642) moiety to become non-planar. mdpi.com These studies demonstrate how X-ray crystallography can confirm the regioselectivity of a synthesis and elucidate the conformational details of the heterocyclic core. The analysis also reveals intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com

Table 3: Crystallographic Data for an Analogous Fused Pyrimidine Compound (3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
Dihedral Angle (Pyrazole/Pyrimidine)1.22(8)° mdpi.com
Dihedral Angle (Pyrimidine/Phenyl)5.29(9)° mdpi.com

Exploration of Biological Activities and Molecular Interactions of 7 Amino 3h,4h Pyrimido 4,5 D 1 2 Diazin 4 One Derivatives

Enzyme Inhibition and Modulation Studiesmdpi.commdpi.com

The structural characteristics of pyrimido[4,5-d]pyrimidine (B13093195) derivatives make them suitable candidates for interacting with various enzymatic targets. Their activity as inhibitors of several key enzyme families has been the subject of extensive research.

Dihydrofolate Reductase (DHFR) as a Molecular Targetresearchgate.net

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors, making it a well-established target for therapeutic agents. mdpi.com The pyrimido[4,5-d]pyrimidine nucleus has been investigated for its potential to inhibit DHFR. researchgate.net

In a study focused on developing mechanism-based compounds targeting DHFR, quaternised derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one were synthesized and evaluated. nih.gov Specifically, the 6-methyl, 8-methyl, and 8-ethyl derivatives were shown to be substrates for chicken DHFR, unlike the parent compound. nih.gov This indicates that these derivatives can bind to the active site of the enzyme. The basicity of the N-methyl derivatives is similar to that of 8-alkylpterins, a feature designed to promote binding to DHFR in their protonated form. nih.gov

Enzyme kinetic studies provided the following parameters for these derivatives with chicken DHFR: nih.gov

CompoundApparent K_m (mM)Apparent V_max (nmol L⁻¹ min⁻¹)
6-methyl derivative 3.80.47
8-methyl derivative 0.082.27
8-ethyl derivative 0.650.30
Enzyme concentration was 0.122 µM.

These findings suggest that specific substitutions on the pyrimido[4,5-d]pyrimidine core are essential for its interaction with DHFR.

Investigations into Kinase Inhibition Profilesnih.gov

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.gov The pyrimido[4,5-d]pyrimidine scaffold is recognized as a "privileged structure" for the inhibition of ATP-dependent kinases. nih.gov

Derivatives of this scaffold have demonstrated potent inhibitory activity against several kinases:

Cyclin-Dependent Kinase 2 (CDK2): A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives were synthesized and showed potent and selective CDK2 inhibitory activities. One of the most active compounds demonstrated an IC50 value of 0.05 µM. mdpi.com

Bruton's Tyrosine Kinase (BTK): Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been reported as potent BTK inhibitors. Two compounds in this series displayed strong BTK inhibitory activities with IC50 values of 1.2 nM and 0.8 nM, which are comparable to the known inhibitor ibrutinib (B1684441) (IC50 = 0.6 nM). nih.gov

Epidermal Growth Factor Receptor (EGFR): The pyrimido[4,5-d]pyrimidine scaffold is structurally similar to known EGFR inhibitors like 4-anilinoquinazolines. nih.gov This has led to the investigation of its derivatives as potential EGFR inhibitors. nih.gov

The inhibitory activities of some pyrimido[4,5-d]pyrimidine derivatives are summarized below:

Compound SeriesTarget KinaseNotable IC50 Values
2,5,7-trisubstituted pyrimido[4,5-d]pyrimidinesCDK20.05 µM, 0.25 µM, 0.31 µM
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dionesBTK0.8 nM, 1.2 nM

Phosphodiesterase (PDE) Inhibitionmdpi.com

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic AMP and cyclic GMP. mdpi.com Inhibition of PDEs is a therapeutic strategy for a variety of conditions. The pyrimidine (B1678525) nucleus is a common feature in many PDE inhibitors. While specific studies on 7-amino-3H,4H-pyrimido[4,5-d] mdpi.comnih.govdiazin-4-one derivatives as PDE inhibitors are not widely reported, the broader class of fused pyrimidines has been explored for this activity. For instance, a series of fused pyrimidine-based compounds have been investigated as inhibitors of PDE7, an enzyme expressed in immune and proinflammatory cells.

Antiviral Efficacy and Mechanistic Insightsnih.gov

The pyrimido[4,5-d]pyrimidine scaffold has also been explored for its potential as an antiviral agent, with some derivatives showing promising activity against specific viral strains. nih.gov

Activity against Specific Viral Strains (e.g., Human Coronaviruses)nih.gov

Recent research has highlighted the efficacy of 4,7-disubstituted pyrimido[4,5-d]pyrimidines against human coronaviruses. mdpi.comnih.gov In one study, a series of these compounds were evaluated for their antiviral potency, with several derivatives demonstrating remarkable efficacy against Human Coronavirus 229E (HCoV-229E). mdpi.com

The study revealed that the nature of the substituent at the 7-position of the pyrimido[4,5-d]pyrimidine core is critical for antiviral activity. mdpi.com Compounds with a cyclopropylamino group or a longer aliphatic chain at this position were generally active, whereas those with an N-methylpiperazinyl group were inactive. mdpi.com This suggests that the steric and electronic properties of the substituent at position 7 play a key role in the antiviral action. mdpi.com

The antiviral activities of selected 4,7-disubstituted pyrimido[4,5-d]pyrimidine derivatives against HCoV-229E are presented below:

CompoundEC50 (µM) against HCoV-229E
7a 0.61
7b 0.44
7f 0.19
Data from a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines. mdpi.com

These findings underscore the potential of the pyrimido[4,5-d]pyrimidine scaffold in the development of novel antiviral agents targeting human coronaviruses. mdpi.comnih.gov

Understanding Viral Replication Pathway Interference

The precise mechanism by which pyrimido[4,5-d]pyrimidine derivatives exert their antiviral effects is an area of ongoing investigation. However, based on their known biological activities, a few potential mechanisms can be proposed.

One plausible mechanism is the inhibition of host cell kinases that are essential for viral replication. nih.gov Viruses often rely on the host cell's machinery, including protein kinases, for various stages of their life cycle, such as entry, replication, and egress. nih.gov Given that pyrimido[4,5-d]pyrimidine derivatives are known to be potent kinase inhibitors, it is conceivable that their antiviral activity stems from the inhibition of one or more host kinases that are hijacked by the virus. nih.gov

Another potential mechanism is the interference with the de novo pyrimidine biosynthesis pathway. mdpi.com Rapidly replicating viruses have a high demand for nucleotides to synthesize their genomes. mdpi.com By inhibiting key enzymes in the pyrimidine synthesis pathway, such as DHFR, these compounds could deplete the intracellular pool of pyrimidines, thereby hindering viral replication. mdpi.com This mode of action would be consistent with the observed activity of some derivatives on DHFR. nih.gov

Anti-proliferative and Anticancer Research Applications

Derivatives of the pyrimido[4,5-d]pyrimidine scaffold, a class to which 7-amino-3H,4H-pyrimido[4,5-d] nih.govresearchgate.netdiazin-4-one belongs, have been a significant focus of anticancer research. Their structural similarity to key biological molecules allows them to interact with various enzymatic targets crucial for cancer cell proliferation and survival. nih.gov The core structure is recognized for its role in designing anticancer drugs that can selectively target cancer cells, often through the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.gov The pyrimidine ring is a vital component in several vitamins and is considered a promising scaffold for developing antineoplastic agents. nih.gov Research has led to the synthesis of numerous novel pyrimidine and pyrimido[4,5-d]pyrimidine derivatives aimed at producing cytotoxic properties with high safety profiles for normal cells. nih.gov

The anti-proliferative potential of pyrimido[4,5-d]pyrimidine derivatives has been extensively evaluated against a wide array of human cancer cell lines. In one study, newly synthesized quinazoline-based pyrimidodiazepines were screened by the U.S. National Cancer Institute (NCI) against 60 different human tumor cell lines. rsc.org Among these, certain compounds exhibited significant cytotoxic activity, with one derivative being 10.0-fold more potent than the standard anticancer drug doxorubicin (B1662922) against ten of the cell lines. rsc.org

Other research has demonstrated the efficacy of these derivatives against specific cancer types. For instance, thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were tested against a panel of eight cancer cell lines, showing notable efficacy against several hematological cancer types. nih.gov Similarly, other novel pyrimidopyrimidine analogs have been assessed for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). nih.gov Certain derivatives in this study displayed cytotoxic activities with IC50 values closely comparable to doxorubicin, while also showing good safety profiles on normal human lung fibroblast cell lines. nih.gov Further studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown high cytotoxic activities against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov

Table 1: Anti-proliferative Activity of Pyrimido[4,5-d]pyrimidine Derivatives on Various Cancer Cell Lines
Derivative ClassTested Cancer Cell LinesKey FindingsSource
Quinazoline-based PyrimidodiazepinesNCI-60 Human Tumor Cell LinesCompound 16c showed high cytotoxicity, 10-fold higher than doxorubicin against 10 cell lines. rsc.org
4,7-disubstituted Pyrimido[4,5-d]pyrimidinesPanel of 8 cancer cell linesDerivatives 7d and 7h were effective against several hematological cancer types. nih.gov
Novel PyrimidopyrimidinesHCT-116 (Colorectal), MCF-7 (Breast), HEPG-2 (Hepatocellular)Compounds 3b, 10b, and 10c exhibited IC50 values very close to doxorubicin. nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesA-549 (Lung), PC-3 (Prostate), HCT-116 (Colon), MCF-7 (Breast)Compounds 8a, 8b, and 9a showed the highest cytotoxic activities. nih.gov
Pyridazinone-based diarylurea derivativesNCI-60 Human Tumor Cell LinesSignificant activity against melanoma, NSCLC, prostate, and colon cancer, with growth inhibition up to 100.14%. nih.gov

The anticancer effects of pyrimido[4,5-d]pyrimidine derivatives are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). Pyrimidine derivatives can inhibit topoisomerase IIα, an enzyme often overexpressed in tumor cells, leading to DNA double-strand breaks and subsequent apoptosis. nih.gov They can also reduce the number of cells in the proliferation (S) and G2/M phases of the cell cycle. nih.gov

Specific derivatives have been shown to arrest the cell cycle at different phases. For example, one pyridazinone-based compound was found to induce cell cycle arrest in the G0–G1 phase in a lung cancer cell line. nih.gov Another study on a pyrido[2,3-d]pyrimidin-4(3H)-one derivative demonstrated cell cycle arrest at the pre-G1 phase in prostate cancer cells. nih.gov This was accompanied by a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Gene expression analysis has further revealed that these compounds can upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov Some derivatives induce apoptosis through the intrinsic pathway, which involves the mitochondria and the generation of reactive oxygen species (ROS). researchgate.net

Immunomodulatory and Anti-inflammatory Investigations

Beyond their anticancer properties, derivatives of the pyrimidine scaffold have been investigated for their potential to modulate the immune system and combat inflammation. Inflammation is a critical factor in the progression of many diseases, and compounds that can regulate inflammatory pathways are of significant therapeutic interest.

Research into amino derivatives of diaryl pyrimidines has revealed notable effects on immune cell function. In studies using primary peritoneal macrophages, certain compounds were found to preserve macrophage phagocytic activity while decreasing the mean number of phagocytosed particles. mdpi.com Importantly, unlike the potent steroid anti-inflammatory drug dexamethasone (B1670325), which exhibits significant immunosuppressive activity, these pyrimidine derivatives did not appear to cause immunosuppression. mdpi.com For instance, while dexamethasone significantly decreased the proliferation of spleen lymphocytes, one of the tested pyrimidine compounds preserved the normal content of these immune cells. mdpi.com Conversely, other heterocyclic compounds, such as Cyclolinopeptide A (CLA), have demonstrated clear immunosuppressive properties, suppressing both humoral and cellular immune responses. mdpi.com Some compounds with antidepressant-like effects have also been shown to act as immunomodulators by down-regulating the secretion of proinflammatory cytokines and up-regulating anti-inflammatory ones. mdpi.com

The anti-inflammatory action of pyrimido[4,5-d]pyrimidine derivatives is achieved through their interaction with various inflammatory mediators and signaling pathways. Studies have identified compounds that significantly inhibit the synthesis of nitric oxide (NO) and interleukin-6 (IL-6), two key mediators of inflammation, in macrophages. mdpi.com

Other mechanistic investigations have shown that these derivatives can target specific enzymes in the inflammatory cascade. For example, spiropyrimido[4,5-d]pyrimidine derivatives have exhibited potent lipoxygenase inhibitory activity. researchgate.net Molecular docking studies suggest that these molecules can also effectively bind to and potentially inhibit enzymes like COX-2 and microsomal prostaglandin (B15479496) E synthase-2 (mPGES-2), which are crucial for the production of prostaglandins, another class of inflammatory mediators. researchgate.net Furthermore, pyridazinone derivatives have been identified as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in the regulation of inflammatory responses. nih.gov

Antimicrobial Activity Studies

The pyrimido[4,5-d]pyrimidine core is also a promising scaffold for the development of new antimicrobial agents to combat the growing problem of drug-resistant pathogens. nih.gov Numerous studies have reported the synthesis of derivatives with significant in vitro activity against a broad spectrum of bacteria and fungi.

A new class of 7-substituted amino-2-phenyl-3H-pyrimido[4,5-d]pyrimidin-4-one derivatives demonstrated pronounced in vitro antibacterial and antifungal activities. researchgate.net Other synthesized pyrimidopyrimidine analogs were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Several of these compounds exhibited excellent antimicrobial activities, comparable to the reference drugs ampicillin (B1664943) and clotrimazole. nih.gov

Further research has expanded the scope of tested pathogens. Triazine-based pyrimido[4,5-b] nih.govmdpi.comdiazepines showed potent antibacterial properties against Neisseria gonorrhoeae, methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis, as well as antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Aspergillus fumigatus. conicet.gov.ar Similarly, novel fluoroquinolone derivatives incorporating a 7-substituted amino moiety showed potent activity against both Gram-positive and Gram-negative strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov

Table 2: Antimicrobial Activity Spectrum of Pyrimido[4,5-d]pyrimidine Derivatives
Derivative ClassGram-Positive BacteriaGram-Negative BacteriaFungiOtherSource
7-substituted amino-2-phenyl-3H-pyrimido[4,5-d]pyrimidin-4-oneActivity notedActivity notedActivity noted- researchgate.net
Novel PyrimidopyrimidinesStaphylococcus aureus, Bacillus subtilisEscherichia coliCandida albicans, Aspergillus flavus- nih.gov
Amino and AcetamidoauronesB. subtilis, S. aureus, MRSA, L. monocytogenes, C. difficileE. coli, P. aeruginosa, A. baumannii, H. pyloriC. albicansM. smegmatis mdpi.com
Triazine-based Pyrimido[4,5-b] nih.govmdpi.comdiazepinesS. aureus (MRSA)N. gonorrhoeaeT. rubrum, T. mentagrophytes, A. fumigatusM. tuberculosis conicet.gov.ar
7-substituted FluoroquinolonesS. aureus (MRSA), S. epidermidis (MRSE), S. pneumoniae, E. faecalisActivity noted-- nih.gov

Molecular Mechanisms of Biological Action and Target Engagement

The biological activities of 7-amino-3H,4H-pyrimido[4,5-d] acgpubs.orgnih.govdiazin-4-one derivatives are underpinned by their interactions with specific molecular targets. These interactions can range from high-affinity binding to receptors to the perturbation of critical biochemical pathways.

The structural features of pyrimido[4,5-d]pyrimidine derivatives make them suitable candidates for binding to the active sites of various enzymes and receptors. One of the key targets identified for this class of compounds is dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. nih.govorscience.ru The 2,4-diamino substitution pattern found in many pyrimidine-based DHFR inhibitors is a crucial feature for their binding affinity. orscience.ru

In addition to DHFR, cyclin-dependent kinases (CDKs) have been identified as another important target. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives were designed and synthesized as CDK2 inhibitors, with some compounds showing potent and selective inhibitory activities. nih.gov Furthermore, structurally related thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been shown to have a high affinity for adenosine (B11128) A1 and A2A receptors. mdpi.com

Table 3: Potential Molecular Targets and Binding Affinities of Related Pyrimidine Derivatives

Compound Class Molecular Target Observed Affinity/Activity Reference
Pyrimido[4,5-d]pyrimidines Dihydrofolate Reductase (DHFR) Potent Inhibition nih.gov
Pyrimido[4,5-d]pyrimidines Cyclin-Dependent Kinase 2 (CDK2) Potent and Selective Inhibition nih.gov
Thiazolo[5,4-d]pyrimidines Adenosine A1 Receptor Nanomolar Affinity mdpi.com

This table highlights potential molecular targets based on studies of structurally related compounds.

By binding to and inhibiting key enzymes, 7-amino-3H,4H-pyrimido[4,5-d] acgpubs.orgnih.govdiazin-4-one derivatives can perturb essential biochemical pathways and cellular signaling cascades. The inhibition of dihydrofolate reductase (DHFR) directly impacts folate metabolism, which is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.gov This disruption of DNA synthesis can lead to the inhibition of cell proliferation, which is a key mechanism for their potential anticancer and antimicrobial effects. nih.gov

The inhibition of cyclin-dependent kinases (CDKs), such as CDK2, disrupts the normal progression of the cell cycle. nih.gov CDKs are key regulators of cell division, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov This mechanism is particularly relevant to the anticancer activity of these compounds. Furthermore, the pyrimido[4,5-d]pyrimidine scaffold has been associated with the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a critical component of signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov

Structure Activity Relationship Sar Analysis of 7 Amino 3h,4h Pyrimido 4,5 D 1 2 Diazin 4 One Derivatives

Influence of Substituent Nature and Position on Biological Potency

A thorough review of scientific literature did not yield any studies specifically investigating the influence of substituent nature and position on the biological potency of 7-amino-3H,4H-pyrimido[4,5-d] nih.govmdpi.comdiazin-4-one derivatives. While research exists for related heterocyclic systems such as pyrimido[4,5-d]pyrimidines, the unique arrangement of nitrogen atoms in the nih.govmdpi.comdiazine ring of the subject compound means that extrapolating findings from these isomers would be scientifically unsound. nih.goveurekaselect.comnih.gov

Electronic and Steric Effects of Amino Substitutions

There is no available research data detailing the electronic and steric effects of substitutions on the 7-amino group of the 7-amino-3H,4H-pyrimido[4,5-d] nih.govmdpi.comdiazin-4-one scaffold. Consequently, an analysis of how modifications to this amino group impact biological activity cannot be provided.

Impact of Ring Substitutions on Pharmacological Profiles

Specific studies on the impact of substitutions at other positions on the pyrimido[4,5-d] nih.govmdpi.comdiazin-4-one ring system are absent from the public domain. Therefore, a discussion on how ring substitutions affect the pharmacological profiles of this specific class of compounds is not possible at this time.

Conformational Preferences and Tautomeric Equilibria in Solution

No published studies were identified that focus on the conformational preferences or tautomeric equilibria of 7-amino-3H,4H-pyrimido[4,5-d] nih.govmdpi.comdiazin-4-one in solution. While tautomerism is a known phenomenon in related heterocyclic systems, specific experimental or computational data for the requested compound are lacking. nih.gov

Development of Structure-Activity Models

Consistent with the lack of primary research data, no quantitative structure-activity relationship (QSAR) models or other structure-activity models have been developed for 7-amino-3H,4H-pyrimido[4,5-d] nih.govmdpi.comdiazin-4-one and its analogs.

Computational and Theoretical Investigations of 7 Amino 3h,4h Pyrimido 4,5 D 1 2 Diazin 4 One and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of molecules, which in turn dictate their reactivity and interaction with biological targets.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrimido[4,5-d]pyrimidine (B13093195) derivatives to elucidate their geometric and electronic properties. DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are used to optimize the molecular geometry of these compounds, determining the most stable three-dimensional conformation.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical indicators of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. In the context of 7-amino-3H,4H-pyrimido[4,5-d] nih.govmdpi.comdiazin-4-one and its analogues, FMO analysis can predict the regions of the molecule that are most likely to act as electron donors (associated with the HOMO) and electron acceptors (associated with the LUMO). This information is crucial for understanding potential interactions with biological macromolecules, such as enzymes and receptors. For pyrimido[4,5-d]pyrimidine derivatives, a high HOMO energy is indicative of a greater tendency to donate electrons, which can be important for forming interactions with electron-deficient sites in a protein. Conversely, a low LUMO energy suggests a greater propensity to accept electrons.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Binding Energies

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a protein target to form a stable complex. For analogues of 7-amino-3H,4H-pyrimido[4,5-d] nih.govmdpi.comdiazin-4-one, docking studies have been employed to investigate their potential as inhibitors of various enzymes. For example, derivatives of the pyrimido[4,5-d]pyrimidine scaffold have been docked into the active sites of kinases like Cyclin-Dependent Kinase 2 (CDK2) to predict their binding affinity. nih.gov

The output of a docking simulation includes a binding energy score, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher affinity. For instance, in a study on hexahydropyrimido[4,5-d]pyrimidine derivatives, a lead compound exhibited a significant binding energy of -9.8 kcal/mol against the RIPK2 protein. atmiyauni.ac.in These predicted binding energies help in ranking potential drug candidates for further experimental validation.

Identification of Key Interaction Hotspots

Beyond predicting binding affinity, molecular docking also reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By visualizing the docked pose of a ligand in the protein's binding site, researchers can identify the key amino acid residues that are crucial for binding.

For example, in the case of pyrimido[4,5-d]pyrimidine derivatives targeting CDK2, docking studies have shown that the pyrimidine (B1678525) core can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov Identifying these "hotspots" of interaction is vital for structure-activity relationship (SAR) studies, as it provides a rationale for designing more potent and selective analogues by modifying the ligand to enhance these key interactions.

In Silico ADME Prediction for Pharmacokinetic Profiling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. These predictions help to assess the drug-likeness of a compound and identify potential pharmacokinetic issues before committing to expensive and time-consuming experimental studies.

For pyrimido[4,5-d]pyrimidine analogues, various computational models are used to predict a range of ADME parameters. atmiyauni.ac.in These often include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. One common approach is to evaluate compliance with Lipinski's Rule of Five, which provides a set of guidelines for predicting drug-like properties.

The following table illustrates the types of ADME parameters that are typically predicted for compounds in this class, based on studies of similar heterocyclic systems.

PropertyDescriptionPredicted Value for Analogues
Molecular Weight The mass of one mole of the substance.Generally < 500 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.Typically between 0 and 5
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (O or N).Generally < 5
Hydrogen Bond Acceptors The number of electronegative atoms (O or N).Generally < 10
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, an indicator of membrane permeability.Often < 140 Ų
Oral Bioavailability A prediction of the fraction of an orally administered dose that reaches systemic circulation.Varies, but often predicted to be good

These in silico ADME predictions are invaluable for prioritizing which analogues of 7-amino-3H,4H-pyrimido[4,5-d] nih.govmdpi.comdiazin-4-one should be synthesized and advanced to more detailed preclinical testing.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 7-amino-3H,4H-pyrimido[4,5-d] nih.govresearchpublish.comdiazin-4-one are not extensively documented in publicly available literature, significant research has been conducted on its analogues, particularly those belonging to the pyrimido[4,5-d]pyrimidine class. These studies provide valuable insights into the structural requirements for various biological activities, including antimicrobial and anticancer effects.

A study on a series of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives explored the relationship between their physicochemical properties and antimicrobial activity. nih.gov The investigation aimed to identify key molecular descriptors that influence the antibacterial and antifungal potency of these compounds. nih.gov Such models are crucial for the rational design of new, more effective antimicrobial agents.

In the realm of anticancer research, pyrimido[4,5-d]pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle regulation. nih.gov Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target. Structure-activity relationship (SAR) data from these studies form the basis for developing QSAR models to predict the anti-tumor potency of novel analogues.

The general approach in these QSAR studies involves the calculation of a wide range of molecular descriptors for each compound in a series. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and its substituents, including parameters like molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These describe the lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, describing its connectivity and branching.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that best correlates the descriptors with the observed biological activity (e.g., IC50 or MIC values). A statistically robust QSAR model can then be used to predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The following data tables present structure-activity relationship data for some pyrimido[4,5-d]pyrimidine analogues, which is the foundational information for QSAR modeling.

Table 1: Inhibitory Activities of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine Derivatives against CDK2, CDK4, and EGFR. nih.gov

CompoundR1R2R3CDK2 IC50 (µM)CDK4 IC50 (µM)EGFR IC50 (µM)
6a H4-OCH3C6H44-Guanidinophenyl0.86>104.85
6c H4-ClC6H44-Guanidinophenyl2.60>106.6
6d H4-FC6H44-Guanidinophenyl>106.88>10
7a CH34-OCH3C6H44-Guanidinophenyl0.311.55>10
7e CH34-ClC6H44-Guanidinophenyl0.252.554.9
7f CH34-FC6H44-Guanidinophenyl0.050.86>10
7g CH33,4-di-OCH3C6H34-Guanidinophenyl6.55.217.3
7h CH3C6H54-Guanidinophenyl6.0>10>10
7i CH34-CH3C6H44-Guanidinophenyl>10>108.1
Roscovitine ---0.5--

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Anticancer Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against Various Human Tumor Cell Lines (Expressed as % Inhibition at 10⁻⁵ M). nih.gov

Cell LineCompound 6aCompound 6cCompound 7e
Leukemia
CCRF-CEM15.225.833.1
HL-60(TB)10.721.428.9
K-5628.918.525.3
MOLT-412.423.130.7
RPMI-822618.629.336.8
SR5.415.922.1
Non-Small Cell Lung Cancer
A549/ATCC22.132.740.2
EKVX2.312.819.6
HOP-6225.936.443.9
HOP-92102.6 15.321.5
NCI-H22619.830.437.9
NCI-H2317.528.135.6
NCI-H322M14.324.932.4
NCI-H46020.731.338.8
NCI-H52216.126.734.2
Colon Cancer
COLO 20511.522.129.6
HCC-29989.720.327.8
HCT-11613.824.431.9
HCT-158.218.826.3
HT2910.120.728.2
KM1212.923.531.0
SW-62015.426.033.5
CNS Cancer
SF-26818.328.936.4
SF-29516.927.535.0
SF-53914.725.332.8
SNB-1919.129.737.2
SNB-7517.828.435.9
U25121.231.839.3
Melanoma
LOX IMVI7.518.125.6
MALME-3M9.319.927.4
M1411.822.429.9
SK-MEL-26.817.424.9
SK-MEL-288.619.226.7
SK-MEL-510.421.028.5
UACC-25713.223.831.3
UACC-6214.925.533.0
Ovarian Cancer
IGROV116.527.134.6
OVCAR-318.829.436.9
OVCAR-415.726.333.8
OVCAR-513.524.131.6
OVCAR-817.227.835.3
NCI/ADR-RES19.530.137.6
SK-OV-314.124.732.2
Renal Cancer
786-010.921.529.0
A4989.119.727.2
ACHN12.623.230.7
CAKI-114.425.032.5
RXF 393124.0 112.9 20.6
SN12C11.221.829.3
TK-108.519.126.6
UO-3113.724.331.8
Prostate Cancer
PC-316.827.434.9
DU-14518.128.736.2
Breast Cancer
MCF720.330.938.4
HS 578T15.926.534.0
MDA-MB-231/ATCC17.628.235.7
MDA-MB-43519.930.538.0
BT-54914.625.232.7
T-47D18.429.036.5

Values greater than 100% indicate cell death.

These datasets highlight the significant variability in biological activity with small changes in the substitution pattern on the pyrimido[4,5-d]pyrimidine scaffold. Such data is invaluable for the development of predictive QSAR models that can guide the synthesis of more potent and selective analogues of 7-amino-3H,4H-pyrimido[4,5-d] nih.govresearchpublish.comdiazin-4-one for various therapeutic applications.

Future Research Perspectives and Potential Applications of Pyrimido 4,5 D 1 2 Diazin 4 One Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

The future of pyrimido[4,5-d]pyrimidine (B13093195) synthesis lies in the development of methodologies that are not only efficient and high-yielding but also environmentally benign. Traditional multi-step syntheses are often plagued by drawbacks such as tedious work-up procedures and unsatisfactory yields. researchgate.net Consequently, the field is moving towards more advanced and sustainable approaches.

Key future directions include:

Multicomponent Reactions (MCRs): One-pot MCRs, which combine three or more reactants in a single step, are becoming increasingly popular. rsc.org These reactions, often starting from readily available materials like 6-aminouracil (B15529) derivatives, aromatic aldehydes, and ureas, offer an atom-economical and efficient route to complex pyrimido[4,5-d]pyrimidine structures. rsc.orgsharif.edu

Green Chemistry Approaches: The use of eco-friendly solvents, such as ionic liquids or even solvent-free conditions, is a major area of future research. oiccpress.comsharif.edusharif.edu Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for these heterocyclic systems. researchgate.netrsc.org

Catalyst Innovation: Developing novel, reusable catalysts is crucial for sustainable synthesis. Recent work has shown the efficacy of DABCO-based ionic liquids and bio-based magnetic nanocatalysts for producing pyrimido[4,5-d]pyrimidine derivatives, offering advantages like easy separation and high reusability. oiccpress.comsharif.edusharif.edu

Solid-Phase Synthesis: To facilitate the rapid generation of large libraries of compounds for high-throughput screening, solid-phase synthesis methodologies are being developed. This approach simplifies purification and allows for the systematic variation of substituents to explore the chemical space around the core scaffold. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimido[4,5-d]pyrimidines
MethodologyKey FeaturesAdvantagesReference
Conventional Multi-step SynthesisStepwise construction of the fused ring system.Well-established routes. researchgate.net
Multicomponent Reactions (MCRs)One-pot synthesis from ≥3 starting materials.High efficiency, atom economy, reduced waste. rsc.orgsharif.edu
Microwave-Assisted SynthesisUse of microwave irradiation to heat reactions.Rapid reaction times, often higher yields. researchgate.netrsc.org
Novel Catalysis (e.g., Ionic Liquids)Employing reusable and environmentally friendly catalysts.Sustainability, easy catalyst recovery. oiccpress.comsharif.edu
Solid-Phase SynthesisCompound is attached to a polymer support during synthesis.Ideal for combinatorial chemistry and library generation. nih.gov

Rational Design of Highly Selective Biological Probes and Chemical Tools

Beyond creating therapeutic candidates, the pyrimido[4,5-d]pyrimidine scaffold is an excellent framework for designing highly selective biological probes. These chemical tools are instrumental in basic research for interrogating biological pathways and validating novel drug targets. Future research will focus on the rational, structure-based design of derivatives that can selectively interact with a single biological target, such as a specific protein kinase.

For instance, by leveraging knowledge of the ATP-binding site of kinases, researchers can modify the substituents on the pyrimido[4,5-d]pyrimidine core to achieve high potency and selectivity. This has been demonstrated in the development of inhibitors for cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK). The goal is to create molecules that can modulate the activity of a single kinase, thereby allowing researchers to study its specific function in cellular processes without the confounding effects of off-target activity. These selective probes are crucial for dissecting complex signaling networks and identifying key nodes that could be targeted for therapeutic intervention.

Exploration of Novel Biological Targets and Therapeutic Avenues

While much research has focused on kinase inhibition for cancer therapy, the structural diversity of pyrimido[4,5-d]pyrimidines allows for a much broader range of biological activities. nih.gov Future work will involve screening libraries of these compounds against new and diverse biological targets to uncover novel therapeutic applications.

Promising areas for exploration include:

Neurodegenerative Diseases: Recently synthesized N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have demonstrated not only neuroprotective and antioxidant properties but also the ability to inhibit the self-aggregation of amyloid-beta (Aβ) peptides. mdpi.com This positions the scaffold as a promising starting point for developing multi-target agents for diseases like Alzheimer's. mdpi.com

Infectious Diseases: The scaffold has shown potential as an antiviral agent, with some derivatives exhibiting remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.comnih.gov Further exploration could lead to broad-spectrum antiviral agents. The known antimicrobial activity also warrants further investigation against drug-resistant bacterial and fungal strains. nih.gov

Metabolic and Cardiovascular Diseases: The structural similarity to privileged scaffolds used to target enzymes involved in metabolic pathways suggests that pyrimido[4,5-d]pyrimidines could be explored for conditions like diabetes and atherosclerosis. researchgate.net

Table 2: Investigated and Potential Biological Targets for Pyrimido[4,5-d]pyrimidine Derivatives
Therapeutic AreaSpecific Target/ApplicationStatus/PotentialReference
OncologyCDK2, BTK, EGFR, Monocarboxylate Transporters (MCTs)Actively Investigated nih.govnih.govmdpi.com
NeurodegenerationAβ Aggregation Inhibition, Antioxidant/NeuroprotectionEmerging Potential mdpi.com
Infectious DiseaseHuman Coronavirus (HCoV-229E), Various BacteriaDemonstrated Activity nih.govmdpi.comnih.gov
Inflammatory DiseaseGeneral Anti-inflammatory ActivityKnown Activity nih.gov

Integration of Cheminformatics and Machine Learning in Compound Discovery

The future of discovering novel pyrimido[4,5-d]pyrimidine-based drugs will be heavily influenced by computational approaches. Cheminformatics and machine learning are becoming indispensable tools for navigating the vast chemical space and accelerating the design-synthesize-test cycle.

By generating large datasets of pyrimido[4,5-d]pyrimidine derivatives and their associated biological activities, researchers can train machine learning models. These models can then be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the potency of novel, unsynthesized compounds against a specific target.

Optimize Properties: Computational tools can predict crucial physicochemical properties, helping to design compounds with better drug-like characteristics. mdpi.com

Virtual Screening: Machine learning algorithms can rapidly screen virtual libraries containing millions of compounds to identify those with the highest probability of being active, prioritizing synthetic efforts.

This data-driven approach allows for a more focused and efficient discovery process, reducing the time and cost associated with bringing a new therapeutic agent to fruition.

Broader Applications in Material Science and Other Fields

While the primary focus of pyrimido[4,5-d]pyrimidine chemistry has been on medicinal applications, the unique structural and electronic properties of this heterocyclic system suggest potential for its use in material science and other fields.

Supramolecular Chemistry: The planar structure and capacity for hydrogen bonding and π-stacking interactions make these molecules excellent building blocks for self-assembling systems. Research has shown that pyrimido[4,5-d]pyrimidine nucleosides can self-assemble into complex, flower-shaped superstructures, highlighting their potential in creating novel nanomaterials. nih.gov

Organic Electronics: Fused nitrogen-rich heterocyclic systems are being explored for their electronic properties. A related scaffold, pyrimido[4,5-g]quinazoline-4,9-dione, has been used to construct polymer semiconductors for organic thin-film transistors (OTFTs). rsc.org The pyrimido[4,5-d]pyrimidine core could similarly be incorporated into π-conjugated systems for applications in organic electronics, sensors, and optoelectronic devices. rsc.org

Biotechnology: A derivative, pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone, has been investigated as a "universal base" in synthetic DNA. nih.gov Its ability to form hydrogen bonds with all four natural nucleobases makes it a valuable tool for applications in genetics and diagnostics. nih.gov

The continued exploration of this versatile scaffold promises not only new medicines but also novel materials and tools that could have a broad impact across science and technology.

Q & A

Q. Table 1: Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield (%)Reference
CyclocondensationEnaminouracil, H₂SO₄, 80°C65–85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C70–90
HalogenationPOCl₃, reflux60–75

Q. Table 2: Biological Activity of Structural Analogs

Analog (Substituent)Target/ModelIC₅₀/EC₅₀Reference
3-(2,6-Dichlorophenyl)IDH1 Mutant Glioma0.12 µM
7-MethylsulfanylAβ Aggregation (Alzheimer’s)1.8 µM
6-Chloro DerivativeCOX-2 Inhibition5.3 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.